molecular formula C8H7BrN2O B12103720 (1H-indazol-7-yl)-methanol

(1H-indazol-7-yl)-methanol

Cat. No.: B12103720
M. Wt: 227.06 g/mol
InChI Key: JPDUXFQLEWGSSG-UHFFFAOYSA-N
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Description

(5-BROMO-1H-INDAZOL-7-YL)METHANOL is a chemical compound that belongs to the indazole family, characterized by a bromine atom at the 5th position and a methanol group at the 7th position of the indazole ring. Indazoles are heterocyclic compounds known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-BROMO-1H-INDAZOL-7-YL)METHANOL typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of 5-bromo-2-nitrobenzaldehyde with hydrazine hydrate, followed by reduction and cyclization to form the indazole core

Industrial Production Methods: Industrial production of (5-BROMO-1H-INDAZOL-7-YL)METHANOL may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: (5-BROMO-1H-INDAZOL-7-YL)METHANOL can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amine group, which can further react to form various derivatives.

    Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications.

Scientific Research Applications

(5-BROMO-1H-INDAZOL-7-YL)METHANOL has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5-BROMO-1H-INDAZOL-7-YL)METHANOL involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methanol group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound can affect various pathways, including signal transduction and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

    (6-Bromo-1H-indazol-4-yl)methanol: Similar structure but with different substitution pattern.

    (5-Chloro-1H-indazol-7-yl)methanol: Chlorine atom instead of bromine.

    (5-Bromo-1H-indazole-3-carboxylic acid): Carboxylic acid group instead of methanol.

Uniqueness: (5-BROMO-1H-INDAZOL-7-YL)METHANOL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5th position and the methanol group at the 7th position allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

(5-bromo-1H-indazol-7-yl)methanol

InChI

InChI=1S/C8H7BrN2O/c9-7-1-5-3-10-11-8(5)6(2-7)4-12/h1-3,12H,4H2,(H,10,11)

InChI Key

JPDUXFQLEWGSSG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)CO)Br

Origin of Product

United States

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